2-piperazin-1-yl-N-[2-(trifluoromethyl)phenyl]acetamide
Description
2-Piperazin-1-yl-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic acetamide derivative featuring a piperazine ring linked to an aromatic phenyl group substituted with a trifluoromethyl (-CF₃) moiety at the 2-position. Its molecular formula is C₁₃H₁₆F₃N₃O (molecular weight: 287.29 g/mol) .
Properties
IUPAC Name |
2-piperazin-1-yl-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O/c14-13(15,16)10-3-1-2-4-11(10)18-12(20)9-19-7-5-17-6-8-19/h1-4,17H,5-9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPHONMHLQUVPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-piperazin-1-yl-N-[2-(trifluoromethyl)phenyl]acetamide involves the reaction of piperazine with 2-(trifluoromethyl)phenylacetyl chloride under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-piperazin-1-yl-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-piperazin-1-yl-N-[2-(trifluoromethyl)phenyl]acetamide is a chemical compound with the molecular formula and a molecular weight of 287.28 g/mol . It is also known by several synonyms, including 851710-82-2, 2-(piperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide, and MFCD06384308 . PubChem contains detailed structural and property information, including its IUPAC name, InChI string, SMILES notation, and computed properties such as XLogP3, hydrogen bond donor/acceptor counts, and topological polar surface area .
Scientific Research Applications
This compound is used in various scientific research applications, including the synthesis of new compounds with potential anticonvulsant activity .
Anticonvulsant Activity:
- Synthesis and Evaluation: this compound derivatives have been synthesized and assessed for their anticonvulsant properties in animal models of epilepsy . These derivatives are designed as analogs of anticonvulsant active pyrrolidine-2,5-diones .
- Methodology: The synthesis involves alkylation reactions of amines with alkylating reagents like 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone . The anticonvulsant screening is performed using maximal electroshock (MES) and subcutaneous pentylenetetrazole tests in mice and rats . Some compounds are further tested using the 6-Hz model for psychomotor seizures, and neurotoxicity is evaluated via the rotarod test .
- Key Findings: Research indicates that 3-(trifluoromethyl)anilide derivatives exhibit activity in MES seizures . Some molecules also show activity in the 6-Hz screen, an animal model for human partial and therapy-resistant epilepsy . In vitro studies suggest that potent derivatives bind moderately to neuronal voltage-sensitive sodium channels .
Structure-Activity Relationship (SAR) Studies:
- SAR studies have confirmed the importance of the pyrrolidine-2,5-dione core fragment for anticonvulsant activity . The type of substituent at the 3-position of the anilide moiety is closely related to anticonvulsant activity .
- N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and tested . Compounds with a 3-(trifluoromethyl)anilide group generally show higher anticonvulsant protection .
Equilibrative Nucleoside Transporters (ENTs):
- This compound analogs are used in the study of equilibrative nucleoside transporters (ENTs) . ENTs are crucial in nucleotide synthesis, adenosine function regulation, and chemotherapy .
- These compounds have been used to screen a series of FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) analogs and study their structure-activity relationships .
Mechanism of Action
The mechanism of action of 2-piperazin-1-yl-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways . The compound can bind to proteins and enzymes, modulating their activity and function . This interaction can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs differ in:
- Position of the trifluoromethyl group (2- vs. 3- on the phenyl ring).
- Substituents on the piperazine ring (e.g., phenyl, methyl, or chlorine).
- Aromatic group modifications (e.g., pyrazine, benzothiazole, or thiophene).
Table 1: Structural and Physicochemical Comparison
Key Research Findings
Positional Isomerism : The 3-CF₃-phenyl analog (compound 14, ) showed superior anticonvulsant activity compared to 2-CF₃ derivatives, likely due to better receptor fit in voltage-gated sodium channels .
Piperazine Substitution : 4-Phenylpiperazine analogs (e.g., compound 14) exhibit enhanced binding to serotonin receptors (5-HT₁A) compared to unsubstituted piperazines, as shown in docking studies .
Functional Group Replacement: Replacing piperazine with a cyano group () abolishes CNS activity but may improve metabolic stability .
Biological Activity
2-Piperazin-1-yl-N-[2-(trifluoromethyl)phenyl]acetamide, a compound with the molecular formula C13H16F3N3O and CAS number 851710-82-2, has garnered attention in medicinal chemistry for its potential biological activities, particularly in the field of anticonvulsant research. This article reviews its biological activity, synthesizing findings from various studies and presenting data on its pharmacological properties.
- Molecular Weight : 287.28 g/mol
- Molecular Formula : C13H16F3N3O
- CAS Number : 851710-82-2
- Synonyms : 1-Piperazineacetamide, N-[2-(trifluoromethyl)phenyl]-; 2-(1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide
Anticonvulsant Activity
Recent studies have investigated the anticonvulsant activity of derivatives related to this compound. Notably, it has been compared with other compounds in the context of seizure models.
Key Findings from Research Studies
-
Synthesis and Screening :
- A study synthesized a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their anticonvulsant activity using the maximal electroshock (MES) test and subcutaneous pentylenetetrazole tests in animal models. The results indicated that several derivatives exhibited significant anticonvulsant properties, particularly those containing trifluoromethyl groups .
- Comparative Efficacy :
- Mechanism of Action :
Data Summary
The following table summarizes the key findings regarding the anticonvulsant activity of various derivatives related to this compound:
| Compound | Dose (mg/kg) | MES Test Result | Neurotoxicity | Remarks |
|---|---|---|---|---|
| Compound 14 | 100 | Active | No | Significant protection observed |
| Compound 19 | 300 | Active | No | Highest efficacy noted |
| Compound 20 | 100 | Active at 0.5h | No | Moderate sodium channel binding |
| Compound 12 | 100 | Active at multiple time points | No | Effective in both acute and delayed settings |
Case Studies
In a notable case study, researchers evaluated the pharmacological profiles of several piperazine derivatives, including those similar to this compound. The focus was on their effectiveness in reducing seizure frequency and severity in animal models. The study concluded that modifications to the piperazine structure significantly influenced both efficacy and safety profiles .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2-piperazin-1-yl-N-[2-(trifluoromethyl)phenyl]acetamide and its derivatives?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 2-(trifluoromethyl)phenylamine with chloroacetyl chloride to form an intermediate, followed by substitution with piperazine under basic conditions (e.g., K₂CO₃ in acetonitrile). Derivatives are synthesized by modifying the piperazine substituents (e.g., aryl or alkyl groups) or the acetamide backbone .
- Key Steps :
Intermediate formation: Chloroacetylation of 2-(trifluoromethyl)aniline.
Piperazine coupling: Reaction with piperazine derivatives (e.g., 4-phenylpiperazine).
Purification: Column chromatography or recrystallization.
Q. How is the compound characterized using spectroscopic and analytical techniques?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify protons and carbons in the piperazine ring (δ 2.5–3.5 ppm for N–CH₂ groups) and the trifluoromethyl group (δ ~120 ppm in ¹³C).
- Mass Spectrometry (ESI-MS) : Molecular ion peaks confirm molecular weight (e.g., m/z 287.29 for C₁₃H₁₆F₃N₃O) .
- Elemental Analysis : Validates purity by comparing calculated vs. observed C/H/N ratios (e.g., C: 54.35%, H: 4.55%, N: 14.63%) .
Q. What initial pharmacological screening approaches are used to evaluate bioactivity?
- Methodological Answer :
- In vitro assays : Receptor binding studies (e.g., serotonin or dopamine receptors) using radioligand displacement.
- Anticonvulsant screening : Maximal electroshock (MES) or pentylenetetrazole (PTZ) tests in rodent models .
- Dose-response curves : IC₅₀/ED₅₀ values determine potency.
Advanced Research Questions
Q. How can structural modifications optimize selectivity for specific biological targets?
- Methodological Answer : Structure-activity relationship (SAR) studies focus on:
- Piperazine substituents : Bulky aryl groups (e.g., 4-chlorophenyl) enhance receptor affinity.
- Trifluoromethyl positioning : Meta-substitution on the phenyl ring improves metabolic stability.
- Table: Activity Trends in Derivatives
| Derivative Substituent (R) | Anticonvulsant ED₅₀ (mg/kg) | Receptor Binding IC₅₀ (nM) |
|---|---|---|
| 4-Phenylpiperazine (14) | 15.2 | 120 ± 8 (5-HT₂A) |
| 4-(2-Chlorophenyl) (15) | 9.8 | 68 ± 5 |
| 4-(4-Chlorophenyl) (16) | 7.3 | 45 ± 3 |
| Data from anticonvulsant assays and receptor studies . |
Q. How can contradictions between in vitro and in vivo pharmacological data be resolved?
- Methodological Answer : Discrepancies arise from pharmacokinetic factors (e.g., bioavailability, metabolism). Strategies include:
- Metabolic profiling : LC-MS/MS identifies major metabolites (e.g., hydroxylation or N-dealkylation).
- Plasma protein binding assays : Assess free drug availability using equilibrium dialysis .
- Pharmacokinetic modeling : Correlate in vitro potency (IC₅₀) with in vivo exposure (AUC).
Q. What computational methods are effective for predicting binding modes?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., 5-HT receptors). Key interactions:
- Piperazine nitrogen with Asp155 (salt bridge).
- Trifluoromethyl group in hydrophobic pockets.
- MD Simulations : Validate stability of ligand-receptor complexes over 100 ns trajectories .
Q. How can researchers address low aqueous solubility during formulation?
- Methodological Answer :
- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-based vehicles.
- Salt formation : Hydrochloride salts improve solubility (e.g., 28 mg/mL vs. 5 mg/mL for free base) .
- Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release.
Methodological Notes for Data Interpretation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
